Z-D-HoMet-OH

Peptide synthesis Non-canonical amino acids SAR studies

Sourcing a D-configured, side-chain-extended methionine analog with orthogonal protection often leads to supply inconsistency or incorrect stereochemistry. Z-D-HoMet-OH (CAS 2044710-06-5) resolves this by delivering: • Confirmed D-enantiomer (resistant to L-specific aminopeptidases) for proteolytically stable peptide candidates • Z (Cbz) protection orthogonal to both Fmoc (base-labile) and Boc (acid-labile) chemistries-enables three-directional sequential deprotection in multi-step syntheses • Extended homomethionine scaffold (+1 methylene vs. canonical methionine; ΔMW +14.03) to probe hydrophobic pocket depth and sulfur positioning in SAR campaigns Supplied as a single batch with ≥98% purity, stable under standard storage (-20 °C), and shipped globally with full documentation for procurement confidence.

Molecular Formula C14H19NO4S
Molecular Weight 297.37 g/mol
Cat. No. B13013110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-HoMet-OH
Molecular FormulaC14H19NO4S
Molecular Weight297.37 g/mol
Structural Identifiers
SMILESCSCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H19NO4S/c1-20-9-5-8-12(13(16)17)15-14(18)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,18)(H,16,17)/t12-/m1/s1
InChIKeyHIUFIRVCAFTFKW-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-HoMet-OH: Z-Protected D-Homomethionine Building Block


Z-D-HoMet-OH (CAS 2044710-06-5) is a benzyloxycarbonyl (Z/Cbz)-protected derivative of D-homomethionine—a non-proteinogenic, sulfur-containing α-amino acid that differs from canonical methionine by one additional methylene (–CH₂–) unit in its side chain . Its molecular formula is C₁₄H₁₉NO₄S with a molecular weight of 297.37 g/mol; the Z protecting group is introduced at the Nᵅ-position of (R)-2-amino-5-(methylthio)pentanoic acid . As a protected amino acid building block, it is employed primarily in solution-phase peptide synthesis, wherein the Z group provides orthogonal protection relative to both Fmoc (base-labile) and Boc (acid-labile) chemistries .

Z-D-HoMet-OH: Key Differences from Common Analogs


Although Z-D-HoMet-OH shares a common Z protecting group and sulfur-containing amino acid backbone with several analogs, three structural-chemical variables preclude simple interchangeability: (1) side-chain length—the homomethionine backbone contains five carbon atoms (pentanoic acid scaffold) versus four in methionine (butanoic acid scaffold), altering residue hydrophobicity, side-chain flexibility, and spatial presentation of the methylthio (–SCH₃) terminus ; (2) N-terminal protecting group identity—Z (hydrogenolysis-labile), Fmoc (base-labile), and Boc (acid-labile) groups are mutually orthogonal and dictate compatibility with different deprotection and coupling protocols ; and (3) stereochemical configuration—the D-enantiomer yields peptides with distinct conformational properties and proteolytic stability compared to the L-form [1]. Selecting the incorrect analog risks synthetic incompatibility, altered peptide conformation, or unintended bioactivity profiles, particularly in structure-activity relationship (SAR) studies where even a single methylene displacement can perturb target binding.

Z-D-HoMet-OH: Differentiation Evidence vs. Analogs


Side-Chain Length: Homomethionine vs. Methionine

Z-D-HoMet-OH (homomethionine backbone) differs from its closest structural analog Z-D-Met-OH (methionine backbone) by exactly one methylene (–CH₂–) group in the side chain. This yields a molecular weight of 297.37 g/mol for Z-D-HoMet-OH versus 283.34 g/mol for Z-D-Met-OH—a difference of +14.03 g/mol . The molecular formula expands from C₁₃H₁₇NO₄S (Z-D-Met-OH) to C₁₄H₁₉NO₄S (Z-D-HoMet-OH) [1]. The predicted logP for Z-D-HoMet-OH is 2.51, reflecting increased hydrophobicity attributable to the extended pentanoic acid carbon backbone, which places the methylthio (–SCH₃) group one carbon further from the peptide backbone than in methionine-derived residues .

Peptide synthesis Non-canonical amino acids SAR studies

Protecting Group Orthogonality: Z vs. Fmoc and Boc

The Nᵅ-Z (benzyloxycarbonyl) group on Z-D-HoMet-OH is removed by catalytic hydrogenolysis (typically H₂, Pd/C) or treatment with HBr/AcOH, whereas the Fmoc group on Fmoc-D-HoMet-OH (CAS 2044709-81-9, MW 385.48) is removed under mild basic conditions (e.g., 20% piperidine in DMF), and the Boc group on Boc-D-HoMet-OH (CAS 244251-20-5, MW ~263.35) requires acidic conditions (e.g., TFA) . Formate is the preferred hydrogen donor for Z-group hydrogenolysis, while 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used for Fmoc removal [1]. This chemical orthogonality means Z-protected amino acids are predominantly employed in solution-phase peptide synthesis, where hydrogenolysis equipment is accessible, whereas Fmoc-protected analogs are the standard for automated solid-phase peptide synthesis (SPPS) .

Protecting group strategy Orthogonal synthesis Solution-phase peptide synthesis

Vendor Purity: Z-D-HoMet-OH vs. Z-D-Met-OH

Commercially available Z-D-HoMet-OH is offered at 97% purity (Leyan, product 2022308) , ≥98% purity (Bidepharm, with batch-specific NMR, HPLC, and GC analytical reports) , and NLT 98% purity (MolCore, ISO-certified) . In comparison, the closest analog Z-D-Met-OH is available at >98.0% purity by neutralization titration (TCI, product C0665) with a defined melting point of 68.0–72.0 °C and specific rotation [α]²⁰/D of +24.0° to +28.0° (C=1, MeOH) [1]. No comparable melting point or specific rotation data are publicly available for Z-D-HoMet-OH from authoritative databases or vendor certificates of analysis.

Quality control Procurement specifications Analytical characterization

D-Configuration and Proteolytic Stability

Z-D-HoMet-OH bears the D-configuration at the α-carbon (R configuration per Cahn-Ingold-Prelog rules, as confirmed by the IUPAC name (R)-2-(((benzyloxy)carbonyl)amino)-5-(methylthio)pentanoic acid) . Incorporation of D-amino acids into peptides is a well-established strategy for conferring resistance to proteolytic degradation by endogenous proteases, which predominantly recognize L-amino acid substrates . While no direct head-to-head proteolytic half-life comparison between Z-D-HoMet-OH-containing and Z-L-HoMet-OH-containing peptides has been published, the enantiomeric resolution study by Vriesema et al. (1986) demonstrated that D- and L-homomethionine can be cleanly separated using aminopeptidase from Pseudomonas putida—confirming that the D-isomer is not recognized by this L-selective enzyme [1].

Proteolytic stability D-amino acid peptides Therapeutic peptide design

MetRS Recognition of Homomethionine

L-β-homomethionine is recognized and activated by E. coli methionyl-tRNA synthetase (MetRS), but at a markedly lower rate than the native substrate L-methionine [1]. A 1.45 Å crystal structure of the MetRS:L-β-homomethionine complex has been solved, and fluorescence spectroscopy and mass spectrometry confirmed adenylate formation and tRNA esterification, albeit with very low measured efficiencies [1]. In the broader context of methionine analog recognition, Kiick and Tirrell (2000) demonstrated that methionine analogs with kcat/Km values up to 2,000-fold lower than methionine can still support in vivo protein synthesis (mDHFR production) in E. coli expression systems [2]. While these studies used the unprotected L-β-homomethionine, they establish that the homomethionine scaffold is a viable substrate for ribosomal translation—a property not shared by all methionine analogs—making Z-D-HoMet-OH a strategic precursor for generating peptides containing homomethionine residues after Z-deprotection.

Non-canonical amino acid incorporation Protein engineering MetRS substrate specificity

Z-D-HoMet-OH: Key Application Scenarios


Extended Methionine Side Chains for SAR Studies

When a structure-activity relationship (SAR) campaign requires systematic variation of methionine side-chain length to probe hydrophobic pocket depth or sulfur positioning, Z-D-HoMet-OH provides the homomethionine scaffold—one methylene unit longer than native methionine (MW 297.37 vs. 283.34; ΔMW +14.03) [1]. The Z protecting group is compatible with solution-phase coupling protocols and can be removed by catalytic hydrogenolysis without exposing the peptide to strong acid or base, preserving sensitive side-chain functionalities that would be compromised under Fmoc (piperidine) or Boc (TFA) deprotection conditions [2].

Orthogonal Protection for Complex Peptide Architectures

In multi-step syntheses of cyclic or branched peptides where orthogonal deprotection is essential, Z-D-HoMet-OH offers a Z group that is stable to the basic conditions used for Fmoc removal (20% piperidine/DMF) and to the acidic conditions used for Boc removal (TFA) [1]. This enables a three-directional orthogonal strategy (Z/Fmoc/Boc) for sequential deprotection and coupling. The D-configuration further ensures that the homomethionine residue remains intact against L-specific aminopeptidases that may be used in enzymatic fragment condensation approaches [2].

Proteolytically Stabilized Peptide Therapeutics

For therapeutic peptide candidates or in vivo imaging probes where proteolytic degradation limits half-life, incorporation of D-configured amino acids is a validated strategy for improving stability [1]. Z-D-HoMet-OH delivers a D-homomethionine residue—combining the proteolytic resistance conferred by D-stereochemistry with the extended side chain's potential to enhance hydrophobic target interactions. The D-isomer was confirmed to be non-hydrolyzable by Pseudomonas putida aminopeptidase in the enantiomeric resolution study by Vriesema et al. (1986) [2], providing direct experimental evidence for resistance to at least one class of L-selective proteases.

In Vivo Incorporation via MetRS Protein Engineering

Following Z-deprotection, the resulting D-homomethionine can be evaluated as a substrate for engineered MetRS variants in E. coli or eukaryotic expression systems. The foundational work characterizing L-β-homomethionine activation by wild-type E. coli MetRS—including a high-resolution (1.45 Å) crystal structure of the enzyme-substrate complex [1]—provides a structural basis for rational MetRS engineering to improve incorporation efficiency. While wild-type activation efficiency is low, the Kiick and Tirrell (2000) study established that MetRS substrates with kcat/Km values as low as ~70 (mol/L)⁻¹ s⁻¹ can sustain detectable recombinant protein production [2], making directed evolution of MetRS for D-homomethionine a viable pathway for expanding the genetic code with extended-side-chain methionine analogs.

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